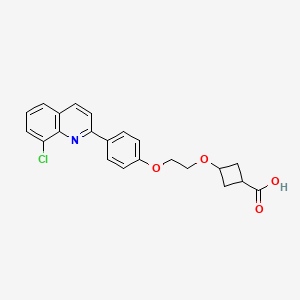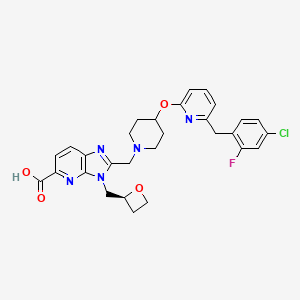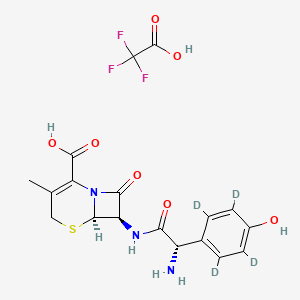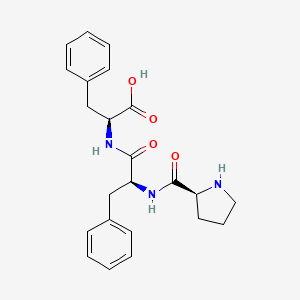
Pro-Phe-Phe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Pro-Phe-Phe can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid, proline, to the resin. Subsequent amino acids, phenylalanine and phenylalanine, are added one by one, with each addition followed by deprotection and coupling steps. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures that the final product meets the required standards for various applications.
化学反应分析
Types of Reactions
Pro-Phe-Phe undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which can stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s conformation.
Substitution: Substitution reactions can modify specific amino acid residues, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are used for amino acid substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclic peptides, while reduction can result in linear peptides with altered conformations.
科学研究应用
Pro-Phe-Phe has a wide range of scientific research applications:
Chemistry: this compound is used as a building block for the synthesis of more complex peptides and proteins. Its unique structure makes it a valuable tool for studying peptide folding and stability.
Biology: In biological research, this compound is used to investigate protein-protein interactions and enzyme-substrate relationships. Its ability to form stable structures makes it useful for studying molecular recognition processes.
Medicine: this compound has potential therapeutic applications, including as an anticancer agent.
Industry: In the industrial sector, this compound is used in the development of new materials, such as self-assembling nanostructures.
作用机制
The mechanism of action of Pro-Phe-Phe involves its interaction with specific molecular targets and pathways. For example, cyclic peptides containing this compound can penetrate cell membranes and interact with intracellular targets, leading to cytotoxic effects. The exact molecular targets and pathways involved depend on the specific application and context. In cancer research, this compound-containing peptides have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
相似化合物的比较
Pro-Phe-Phe can be compared with other similar compounds, such as:
Cyclo(Pro-Pro-Phe-Phe): This cyclic peptide has similar structural properties but exhibits different biological activities.
Cyclo(Pro-homoPro-β3-homoPhe-Phe): This variant contains modified amino acids and shows distinct pharmacokinetic and toxic profiles.
Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe):
属性
分子式 |
C23H27N3O4 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC 名称 |
(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H27N3O4/c27-21(18-12-7-13-24-18)25-19(14-16-8-3-1-4-9-16)22(28)26-20(23(29)30)15-17-10-5-2-6-11-17/h1-6,8-11,18-20,24H,7,12-15H2,(H,25,27)(H,26,28)(H,29,30)/t18-,19-,20-/m0/s1 |
InChI 键 |
BUEIYHBJHCDAMI-UFYCRDLUSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
规范 SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12409573.png)
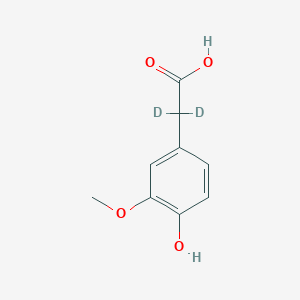
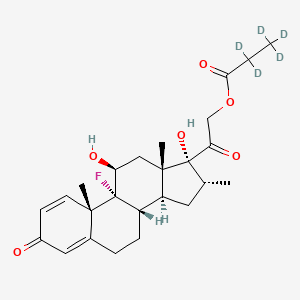
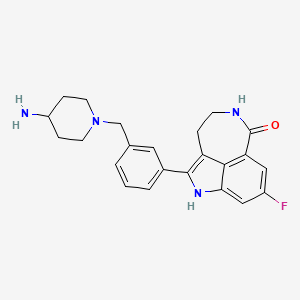
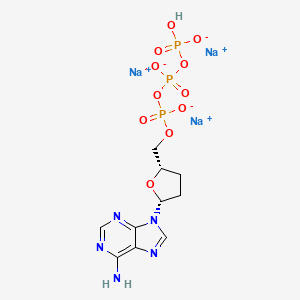
![2-[(1E,3E,5E)-5-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12409592.png)




